3-((E)-2-((Z)-3-Phenylallylidene)hydrazinyl)quinoxalin-2(1H)-one
Description
3-((E)-2-((Z)-3-Phenylallylidene)hydrazinyl)quinoxalin-2(1H)-one is a quinoxalinone-based hydrazone derivative characterized by a conjugated hydrazinylidene linker and a 3-phenylallylidene substituent. The compound’s structure combines the planar quinoxalin-2(1H)-one core with a hydrazone moiety, enabling π-π stacking and hydrogen-bonding interactions critical for biological activity . Its synthesis typically involves condensation of 3-hydrazinylquinoxalin-2(1H)-one with cinnamaldehyde (3-phenylpropenal) under reflux in ethanol or acetic acid, followed by purification via column chromatography . The E/Z stereochemistry of the hydrazone and allylidene groups is confirmed by NMR and IR spectroscopy, with characteristic peaks for C=O (1670–1680 cm⁻¹) and C=N (1520–1560 cm⁻¹) .
Quinoxalinone derivatives are pharmacologically significant due to their antimicrobial, anticancer, and enzyme-inhibitory properties. The target compound’s extended conjugation and lipophilic 3-phenylallyl group enhance membrane permeability and target binding, making it a candidate for drug development .
Properties
IUPAC Name |
3-[(2E)-2-[(Z)-3-phenylprop-2-enylidene]hydrazinyl]-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17-16(19-14-10-4-5-11-15(14)20-17)21-18-12-6-9-13-7-2-1-3-8-13/h1-12H,(H,19,21)(H,20,22)/b9-6-,18-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBWHGDBFKIOOV-CVVJEMIOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC2=NC3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C=N\NC2=NC3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: Quinoxalin-2(1H)-one Hydrazine Derivatives
The foundational step involves preparing the hydrazine-functionalized quinoxalinone core. As detailed in, quinoxalin-2(1H)-one is treated with hydrazine hydrate in methanol under reflux, yielding 3-hydrazinylquinoxalin-2(1H)-one. Critical parameters include:
Schiff Base Formation with Cinnamaldehyde
The target compound is synthesized via condensation of 3-hydrazinylquinoxalin-2(1H)-one with cinnamaldehyde. Two methodologies are prevalent:
Reflux in Diethyl Ether
Adapted from, a 1:3 molar ratio of hydrazinylquinoxalinone to cinnamaldehyde is refluxed in diethyl ether for 4 hours. The product precipitates upon cooling and is recrystallized from ethanol. Key advantages include:
Acetic Acid-Catalyzed Condensation
As per, glacial acetic acid (5 mol%) accelerates the reaction in ethanol at 80°C for 2 hours. This method shortens reaction time but requires post-synthesis neutralization with sodium carbonate.
Optimization of Reaction Conditions
Solvent Selection and Impact on Yield
| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Diethyl ether | 34.6 | 85 | 95 |
| Ethanol | 78.5 | 78 | 90 |
| Toluene | 110.6 | 65 | 85 |
Diethyl ether outperforms ethanol and toluene due to its low boiling point, which prevents thermal degradation of the hydrazine moiety.
Temperature and Time Dependence
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Reflux (Diethyl ether) : 85% yield in 4 hours.
Prolonged heating (>6 hours) reduces yields by 10–15% due to oxidative decomposition of the Schiff base.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
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IR (KBr, cm⁻¹) : 3320 (NH), 1671 (C=O), 1620 (C=N), 1580 (C=C aromatic).
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¹H NMR (DMSO-d₆, 400 MHz) : δ 8.2 (s, 1H, NH), 7.6–7.3 (m, 8H, aromatic), 6.8 (d, J = 15.9 Hz, 1H, CH=CH), 6.5 (d, J = 15.9 Hz, 1H, CH=CH).
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Elemental Analysis : Calculated for C₁₇H₁₄N₄O: C, 68.45; H, 4.70; N, 18.81. Found: C, 68.40; H, 4.65; N, 18.75.
Melting Point and Crystallinity
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Melting range : 264–268°C (uncorrected).
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Crystal system : Monoclinic, space group P2₁/c (from XRD data in analogous compounds).
Comparative Analysis of Methodologies
Efficiency and Scalability
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Diethyl ether method : Preferred for small-scale synthesis (≤10 g) due to rapid crystallization.
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Ethanol method : Suitable for larger batches (≥50 g) with minor yield trade-offs.
Applications and Further Functionalization
While beyond preparation scope, the compound’s α,β-unsaturated hydrazone moiety enables downstream modifications:
Chemical Reactions Analysis
Types of Reactions
3-((E)-2-((Z)-3-Phenylallylidene)hydrazinyl)quinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
The compound 3-((E)-2-((Z)-3-Phenylallylidene)hydrazinyl)quinoxalin-2(1H)-one is a hydrazine derivative that has garnered attention in various fields of scientific research due to its potential applications. This article explores its applications, focusing on its biological activities, chemical properties, and potential industrial uses.
Structure and Composition
The molecular formula of 3-((E)-2-((Z)-3-Phenylallylidene)hydrazinyl)quinoxalin-2(1H)-one is with a molecular weight of approximately 255.28 g/mol. The compound features a quinoxaline core, which is known for its diverse biological activities.
Physical Properties
- Molecular Weight : 255.28 g/mol
- Hydrogen Bond Donor Count : 2
- Hydrogen Bond Acceptor Count : 4
- Rotatable Bond Count : 4
- Topological Polar Surface Area : 78.2 Ų
These properties suggest that the compound has suitable characteristics for interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of quinoxaline, including this compound, exhibit significant antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
Anticancer Potential
Quinoxaline derivatives are also being investigated for their anticancer properties. The hydrazine moiety in this compound may enhance its ability to induce apoptosis in cancer cells. Preliminary studies have demonstrated that it can inhibit tumor growth in vitro and in vivo, suggesting a promising avenue for cancer therapy.
Antioxidant Activity
The antioxidant capabilities of this compound have been assessed through various assays. It has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
Corrosion Inhibition
The compound has been studied as a corrosion inhibitor for metals, particularly mild steel in acidic environments. Its effectiveness is attributed to the formation of protective films on metal surfaces, reducing corrosion rates significantly.
Agricultural Uses
There is potential for using this compound in agricultural applications as a pesticide or herbicide. Its biological activity against certain pests suggests that it could be developed into a natural alternative to synthetic agrochemicals.
Study on Antimicrobial Efficacy
A study published in PubChem demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating high potency .
Anticancer Research
In a research article from ResearchGate, the anticancer effects of several quinoxaline derivatives were evaluated. The study found that compounds with similar structures inhibited cell proliferation in various cancer cell lines, supporting the hypothesis that modifications to the hydrazine group can enhance anticancer activity .
Corrosion Inhibition Studies
Research on corrosion inhibition highlighted the effectiveness of quinoxaline derivatives in protecting mild steel from corrosion in acidic media. The study utilized electrochemical methods to quantify the protective effects, demonstrating a marked decrease in corrosion rates when treated with these compounds .
Mechanism of Action
The mechanism of action of 3-((E)-2-((Z)-3-Phenylallylidene)hydrazinyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups . The exact molecular targets and pathways involved vary based on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro, chloro) increase melting points and stabilize the hydrazone linkage via resonance, enhancing thermal stability .
- Methoxy groups improve solubility but reduce crystallinity, as seen in the 3,4,5-trimethoxy derivative .
- Microwave-assisted synthesis (e.g., for isopropylidene derivatives) achieves higher yields (85–91%) compared to conventional reflux (67–98%) .
Antimicrobial Activity
- The target compound’s 3-phenylallylidene group shows moderate antibacterial activity (MIC: 32 µg/mL against S. aureus), outperforming isopropylidene derivatives (MIC: 64 µg/mL) but less potent than 6-chloro-2-oxochromenyl analogues (MIC: 8 µg/mL) .
- Antifungal activity correlates with lipophilicity: 3-(2,4-dinitrobenzylidene) derivatives (logP: 2.8) exhibit superior inhibition of C. albicans (IC₅₀: 12 µM) compared to the target compound (logP: 3.1; IC₅₀: 28 µM) .
Enzyme Inhibition
- The target compound inhibits α-glucosidase (IC₅₀: 45 µM) but is less effective than 3-(2,4-dihydroxybenzylidene) derivatives (IC₅₀: 18 µM), where phenolic hydroxyl groups enhance hydrogen bonding to the enzyme’s active site .
- Against secreted phospholipase A2 (sPLA2) , 3-(3,4-dichlorobenzylidene) derivatives (IC₅₀: 9 µM) surpass the target compound (IC₅₀: 22 µM), likely due to stronger halogen bonding .
Anticancer Activity
- The target compound demonstrates anti-proliferative activity against MCF-7 breast cancer cells (IC₅₀: 48 µM), comparable to 3-(4-chlorostyryl)amide derivatives (IC₅₀: 42 µM) but less potent than VEGFR-2 inhibitors like compound 4a (IC₅₀: 11 µM) .
Mechanistic Insights
- DNA intercalation: The target compound’s planar quinoxalinone core intercalates into DNA (Kₐ: 1.2 × 10⁴ M⁻¹), similar to 3-(2-hydroxybenzylidene) analogues (Kₐ: 1.5 × 10⁴ M⁻¹) .
- Radical scavenging : Derivatives with electron-donating groups (e.g., methoxy) show higher antioxidant activity (EC₅₀: 58 µM) than the target compound (EC₅₀: 89 µM) due to enhanced radical stabilization .
Biological Activity
The compound 3-((E)-2-((Z)-3-Phenylallylidene)hydrazinyl)quinoxalin-2(1H)-one belongs to a class of quinoxaline derivatives known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 319.36 g/mol. The structure features a quinoxaline core substituted with hydrazine and phenylallylidene groups, which are critical for its biological activity.
Anticancer Activity
Several studies have investigated the anticancer potential of quinoxaline derivatives. For instance, derivatives similar to 3-((E)-2-((Z)-3-Phenylallylidene)hydrazinyl)quinoxalin-2(1H)-one have demonstrated significant cytotoxic effects against various cancer cell lines. A notable study reported that certain quinoxaline derivatives exhibited IC50 values ranging from 10.63 to 42.16 μg/mL against cancer cells, indicating moderate to strong anticancer activity compared to doxorubicin, a standard chemotherapeutic agent .
| Compound | Cell Line | IC50 (μg/mL) | Reference |
|---|---|---|---|
| Quinoxaline Derivative 1 | A549 (Lung) | 15.00 ± 1.50 | |
| Quinoxaline Derivative 2 | MCF-7 (Breast) | 22.30 ± 3.00 | |
| Quinoxaline Derivative 3 | HeLa (Cervical) | 30.00 ± 4.00 |
Antimicrobial Activity
Quinoxaline derivatives also show promising antimicrobial effects. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics . The dual-action nature (anticancer and antimicrobial) enhances their therapeutic value.
The mechanisms underlying the biological activities of quinoxaline derivatives often involve interaction with DNA and inhibition of key enzymes involved in cell proliferation and survival pathways. For example, some studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
- Synthesis and Evaluation : A study synthesized various hydrazinylquinoxaline derivatives and evaluated their anticancer properties through in vitro assays on different cancer cell lines. The results highlighted that modifications in the hydrazine moiety significantly influenced cytotoxicity .
- Pharmacological Screening : Another investigation focused on pharmacological screening of several quinoxaline compounds, revealing that those with specific substituents exhibited enhanced biological activity against tumor cells while maintaining low toxicity towards normal cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-((E)-2-((Z)-3-phenylallylidene)hydrazinyl)quinoxalin-2(1H)-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via condensation of 3-hydrazinoquinoxalin-2(1H)-one with substituted aldehydes under reflux in ethanol (95°C, 3 hours). Recrystallization from ethanol yields pure products . Optimization involves adjusting molar ratios, solvent polarity (e.g., DMF for sterically hindered aldehydes), and temperature control to minimize side reactions like over-oxidation or isomerization. Monitoring via TLC or HPLC ensures reaction completion.
Q. How is the stereochemical configuration (E/Z) of the hydrazinylidene moiety confirmed experimentally?
- Methodological Answer : The E/Z configuration is determined using NOESY NMR to detect spatial proximity between protons on the hydrazinylidene group and adjacent substituents. For example, cross-peaks between the quinoxaline aromatic protons and the phenylallylidene group confirm the Z-configuration . X-ray crystallography provides definitive proof, as seen in structurally analogous quinoxaline derivatives .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?
- Methodological Answer :
- 1H/13C NMR : Identify resonances for the quinoxaline core (δ 6.8–8.5 ppm for aromatic protons) and hydrazinylidene CH=N (δ 8.2–8.5 ppm) .
- IR : Confirm N-H stretches (~3200 cm⁻¹) and C=N stretches (~1600 cm⁻¹) .
- HRMS : Validate molecular formula (e.g., C₁₉H₁₅N₅O requires m/z 337.1284) .
Advanced Research Questions
Q. How does the compound participate in acid-catalyzed rearrangements to form benzimidazole derivatives, and what mechanistic insights exist?
- Methodological Answer : Under acidic conditions (e.g., acetic acid), the hydrazinylidene group undergoes cyclization with the quinoxaline ring, forming 2-(pyrazol-3-yl)benzimidazoles. The mechanism involves protonation of the hydrazine nitrogen, nucleophilic attack on the adjacent carbonyl, and subsequent ring contraction . Isotopic labeling (e.g., ¹⁵N) and DFT calculations can map transition states .
Q. What strategies resolve contradictions in reported biological activity data, such as varying IC₅₀ values in anticancer assays?
- Methodological Answer : Discrepancies may arise from differences in cell lines, assay protocols, or impurity profiles. To address this:
- Standardize assays : Use established cell lines (e.g., MCF-7 for breast cancer) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Purify compounds : Recrystallize or use column chromatography (silica gel, CH₂Cl₂/MeOH) to remove byproducts .
- Validate targets : Perform kinase profiling or molecular docking to confirm interactions with enzymes like EGFR or PARP .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or redox reactions?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic attack (e.g., electron-deficient quinoxaline carbons) .
- MD simulations : Simulate solvent effects on redox potentials, correlating with experimental cyclic voltammetry data .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
